3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Description
Chemical Structure and Properties The compound 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile features a thieno[2,3-b]pyridine core substituted with a 5-bromo-thiophen-2-yl group at position 3, a hydroxyl group at position 4, and a nitrile group at position 3. The 6-oxo-6,7-dihydro moiety indicates partial saturation of the pyridine ring.
Synthesis Pathways The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization or coupling reactions. For example, diazonium salt coupling with aminothienopyridines (as seen in ) or condensation of bromothiophene intermediates with pyridine precursors (e.g., ) are plausible routes.
Properties
Molecular Formula |
C12H5BrN2O2S2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H5BrN2O2S2/c13-8-2-1-7(19-8)6-4-18-12-9(6)10(16)5(3-14)11(17)15-12/h1-2,4H,(H2,15,16,17) |
InChI Key |
BRBXABKDBGYCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC3=C2C(=C(C(=O)N3)C#N)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[2,3-b]pyridine Core
The core thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions starting from suitable precursors such as substituted pyridine derivatives and thiophene-containing intermediates.
According to patent WO2007066127A2, compounds of this class can be synthesized by heating precursor compounds (e.g., diacids or acid azides) in organic solvents like diphenyl ether or toluene at reflux temperatures to induce cyclization forming the thieno[2,3-b]pyridine ring system.
Acid azide formation from appropriate diacid precursors is conducted at low temperatures in the presence of bases like triethylamine and solvents such as tetrahydrofuran or acetone/ethyl chloroformate mixtures.
Functional Group Installation: Hydroxy, Oxo, and Carbonitrile
The 4-hydroxy and 6-oxo groups are inherent to the thieno[2,3-b]pyridine-5-carbonitrile framework and are introduced or preserved during the cyclization and subsequent functional group transformations.
The carbonitrile group at the 5-position is introduced through nitrile substitution reactions or retained from nitrile-containing precursors during ring closure.
Halogenation steps, such as bromination of thiophene rings, are performed using standard electrophilic bromination reagents under controlled conditions to ensure selective substitution at the 5-position of the thiophene ring.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Heating diacid or acid azide precursors in diphenyl ether or toluene reflux | Formation of thieno[2,3-b]pyridine core with hydroxy and oxo groups |
| 2 | Bromination | Electrophilic bromination of thiophene ring | Selective 5-bromo substitution on thiophene moiety |
| 3 | Suzuki-Miyaura coupling | Pd(OAc)2, PPh3, Na2CO3, DME/H2O, microwave 150 °C | Coupling of 5-bromothiophen-2-yl boronic acid to 3-position of core |
| 4 | Purification | Flash column chromatography | Isolation of pure this compound |
Experimental Notes and Optimization
Microwave-assisted synthesis significantly reduces reaction times and improves yields in coupling steps.
The choice of solvent system (DME/water) and base (sodium carbonate) is critical for efficient Suzuki coupling.
The use of palladium(II) acetate with triphenylphosphine as ligands provides high catalytic activity and selectivity.
Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
Summary of Research Discoveries
The compound belongs to a class of thieno[2,3-b]pyridines with biological activity as AMP-activated protein kinase activators and potassium channel inhibitors, relevant for therapeutic areas including diabetes and cancer.
Synthetic methodologies have evolved to incorporate microwave-assisted palladium-catalyzed cross-coupling reactions, improving efficiency and scalability.
The selective functionalization of thiophene rings and the preservation of sensitive functional groups like hydroxy and carbonitrile during synthesis have been achieved through careful reaction design.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Brominated Substituents
3-(4-Bromophenyl) Analog (CAS 844499-56-5) Structure: Replaces the 5-bromothiophen-2-yl group with a 4-bromophenyl substituent. Molecular Formula: C₁₄H₇N₂O₂SBr (MW: 347.19 g/mol) . Applications: No explicit biological data are reported, but phenyl-substituted thienopyridines are often explored as kinase inhibitors or antimicrobial agents.
6-(5-Bromothiophen-2-yl)-1H-pyrazolo[4,3-b]pyridine () Structure: Features a pyrazolo[4,3-b]pyridine core with a 5-bromothiophen-2-yl group.
AMPK-Activating Thienopyridines
A-769662 (CAS 844499-71-4)
- Structure : Substituted with a 2'-hydroxybiphenyl-4-yl group instead of bromothiophene.
- Molecular Formula : C₂₀H₁₂N₂O₃S (MW: 360.39 g/mol) .
- Activity : Potent AMPK activator (EC₅₀ = 0.8 µM) with demonstrated effects on glucose metabolism and lipid regulation .
- Mechanism : Binds selectively to the β1 subunit of AMPK, enhancing phosphorylation and downstream metabolic effects .
Cryptotanshinone (Comparison from ) Structure: A phenanthrene-based AMPK agonist, structurally distinct from thienopyridines. Activity: Broader pharmacological profile, including antidiabetic and anti-obesity effects, but lower specificity compared to A-769662 .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
However, A-769662’s biphenyl group confers higher AMPK specificity due to π-π stacking interactions with the β1 subunit . The nitrile group at position 5 in thienopyridines may stabilize hydrogen-bonding networks in enzyme active sites .
Synthetic Challenges Bromothiophene derivatives require careful handling due to their sensitivity to light and moisture (e.g., notes storage conditions for similar compounds).
Unresolved Questions
- The target compound’s exact biological targets and pharmacokinetic properties remain uncharacterized.
- Comparative studies on bromothiophene vs. bromophenyl analogs could clarify substituent effects on solubility and bioavailability.
Biological Activity
The compound 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a member of the thienopyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
Antimicrobial Activity
Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. A study revealed that compounds similar to this compound showed promising results against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Thienopyridine derivatives have been reported to possess anticancer properties. For instance, a derivative demonstrated cytotoxic effects on human cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted.
Anti-inflammatory Activity
Studies have shown that thienopyridine compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that thienopyridines can intercalate with DNA, affecting replication and transcription processes.
Case Studies
-
Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity.
Compound MIC (µg/mL) Bacterial Strain 3-(5-Bromothiophen-2-yl)-4-hydroxy... 32 Staphylococcus aureus 3-(5-Bromothiophen-2-yl)-4-hydroxy... 32 E. coli -
Anticancer Activity : In vitro studies on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
